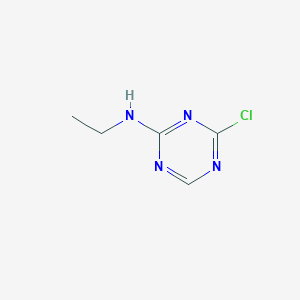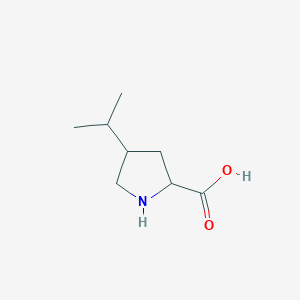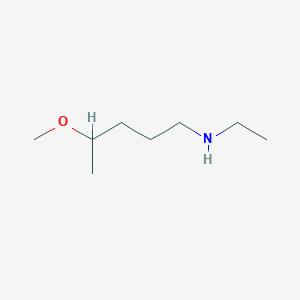
4-Chloro-N-ethyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-ethyl-1,3,5-triazin-2-amine is a heterocyclic compound with a triazine core. It is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a triazine ring substituted with a chlorine atom and an ethylamine group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-N-ethyl-1,3,5-triazin-2-amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere . The reaction proceeds as follows:
C3N3Cl3+C2H5NH2→C3N3Cl2NHC2H5+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium carbonate or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted triazines.
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine compound.
Applications De Recherche Scientifique
4-Chloro-N-ethyl-1,3,5-triazin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular functions, leading to antimicrobial effects. The compound targets enzymes and proteins, interfering with their activity and leading to cell death in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Similar structure but with an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains methoxy groups instead of an ethylamine group.
4,6-Dichloro-N,N-diphenyl-1,3,5-triazin-2-amine: Substituted with diphenylamine groups.
Uniqueness
4-Chloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethylamine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
82623-63-0 |
|---|---|
Formule moléculaire |
C5H7ClN4 |
Poids moléculaire |
158.59 g/mol |
Nom IUPAC |
4-chloro-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H7ClN4/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H,7,8,9,10) |
Clé InChI |
WXABHENYUZQHTI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)



![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)



